molecular formula C18H18N4O4 B14936429 3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide

Cat. No.: B14936429
M. Wt: 354.4 g/mol
InChI Key: ZECTWMXBMNVXRM-UHFFFAOYSA-N
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Description

3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide is a complex organic compound that features a combination of oxazole, imidazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: This step involves the methylation of the oxazole ring using reagents such as methyl iodide in the presence of a base.

    Coupling of Imidazole and Phenyl Groups: This step typically involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond between the oxazole and the imidazole-phenyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-1,2-oxazol-5-yl)methanamine
  • (3-methoxyisoxazol-5-yl)methanamine
  • (3-METH0XY-1, 2-OXAZOL-5-YDMETHANAMINE

Uniqueness

3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1-methylimidazole-2-carbonyl)phenyl]propanamide

InChI

InChI=1S/C18H18N4O4/c1-22-10-9-19-18(22)17(24)12-3-5-13(6-4-12)20-15(23)8-7-14-11-16(25-2)21-26-14/h3-6,9-11H,7-8H2,1-2H3,(H,20,23)

InChI Key

ZECTWMXBMNVXRM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC(=NO3)OC

Origin of Product

United States

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